2,3,5,6-TETRAFLUORO-4-IODOANILINE
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Overview
Description
2,3,5,6-Tetrafluoro-4-iodoaniline is a halogenated aniline derivative with the molecular formula C6H2F4IN. This compound is characterized by the presence of four fluorine atoms and one iodine atom attached to the benzene ring, making it a highly fluorinated aromatic amine. It is commonly used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method includes the reaction of 2,3,5,6-tetrafluoroaniline with iodine in the presence of an oxidizing agent such as sodium nitrite or potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, methoxide, or ammonia, leading to the formation of corresponding substituted products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives, although detailed reaction conditions and products are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, methanol, and ammonia are commonly used under basic conditions to facilitate the substitution of the iodine atom.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed, depending on the desired product.
Major Products Formed:
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-iodoaniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-iodoaniline is primarily based on its ability to participate in halogen and hydrogen bonding interactions. The iodine atom can act as a halogen bond donor, while the amine group can participate in hydrogen bonding. These interactions are crucial in the formation of supramolecular structures and in mediating the compound’s reactivity in various chemical processes .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-bromoaniline: Similar in structure but with a bromine atom instead of iodine.
2,3,4,5-Tetrafluoro-6-iodobenzoic acid: Another fluorinated aromatic compound with an iodine atom, but with a carboxylic acid group instead of an amine.
Uniqueness: 2,3,5,6-Tetrafluoro-4-iodoaniline is unique due to its specific halogenation pattern and the presence of both fluorine and iodine atoms. This combination imparts distinct reactivity and bonding properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-iodoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVULQPRWQVUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)I)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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